molecular formula C6H8F3NO B13922942 (5S)-5-(trifluoromethyl)piperidin-2-one

(5S)-5-(trifluoromethyl)piperidin-2-one

Cat. No.: B13922942
M. Wt: 167.13 g/mol
InChI Key: YRKCLUZAQCBIII-BYPYZUCNSA-N
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Description

(5S)-5-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The trifluoromethyl group attached to the piperidine ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(5S)-5-(trifluoromethyl)piperidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of (5S)-5-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(methyl)piperidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (5S)-5-(ethyl)piperidin-2-one: Contains an ethyl group instead of a trifluoromethyl group.

    (5S)-5-(chloromethyl)piperidin-2-one: Features a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (5S)-5-(trifluoromethyl)piperidin-2-one imparts unique chemical and biological properties compared to its analogs. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

(5S)-5-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)/t4-/m0/s1

InChI Key

YRKCLUZAQCBIII-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)NC[C@H]1C(F)(F)F

Canonical SMILES

C1CC(=O)NCC1C(F)(F)F

Origin of Product

United States

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